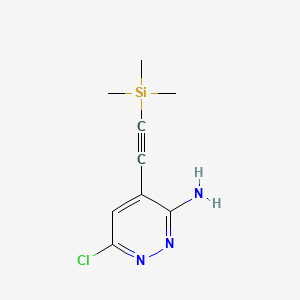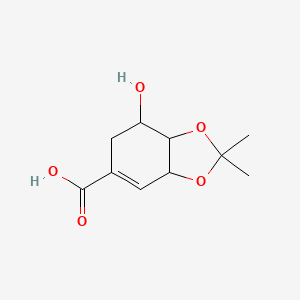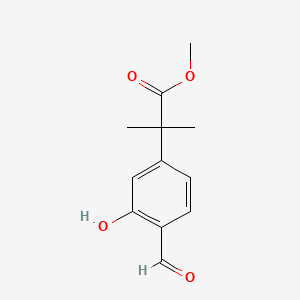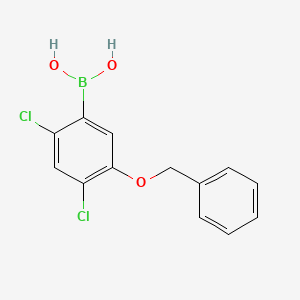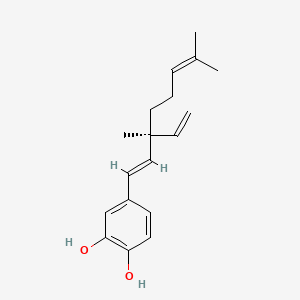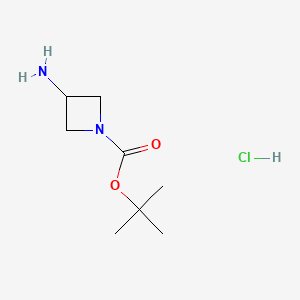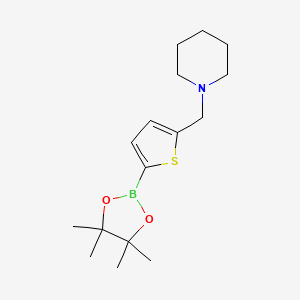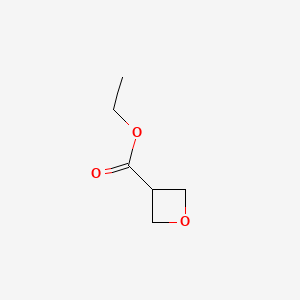
Ethyl oxetane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl oxetane-3-carboxylate is a derivative of oxetane-3-carboxylic acid . Oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of oxetanes has been achieved through various methods. One approach involves the use of alcohol substrates in a process known as Oxetane Synthesis via Alcohol C−H Functionalization . Another method involves the use of readily available starting materials in a 4-pot telescoped procedure .Molecular Structure Analysis
The molecular structure of Ethyl oxetane-3-carboxylate is derived from its parent compound, Oxetane-3-carboxylic acid. The molecular weight of Oxetane-3-carboxylate is 86.1323 .Chemical Reactions Analysis
Oxetanes have unique chemical properties that have triggered significant advances in medicinal chemistry . They undergo various chemical reactions, including ring-opening with Trimethyloxosulfonium Ylide , and they can be accessed from enantioenriched epoxides with full retention of enantiomeric purity .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Ethyl Oxetane-3-Carboxylate Applications
Ethyl oxetane-3-carboxylate is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. Below is a detailed analysis of six distinct applications of this compound in scientific research:
Synthesis of Biologically Active Compounds: Ethyl oxetane-3-carboxylate is used in the synthesis of biologically active compounds. Its four-membered oxetane ring is a key feature in medicinal chemistry, often incorporated into drugs to improve their physicochemical properties . The oxetane ring can enhance the stability and bioavailability of pharmaceuticals, making it a valuable component in drug design.
Kinase Inhibitor Development: The oxetane ring, present in ethyl oxetane-3-carboxylate, is explored for its potential in kinase inhibitor development. Kinase inhibitors are crucial in treating various diseases, including cancer. The oxetane’s ability to act as a nonclassical isoster of the carbonyl group, with high polarity and hydrogen bond acceptor capability, makes it an attractive motif in the search for new kinase inhibitors .
Advanced Material Synthesis: Researchers utilize ethyl oxetane-3-carboxylate in the synthesis of advanced materials. The oxetane ring can impart unique mechanical and thermal properties to polymers and resins. Its incorporation into materials can lead to the development of products with enhanced durability and performance.
Organic Synthesis Methodology: Ethyl oxetane-3-carboxylate plays a role in organic synthesis methodology. It can undergo ring-opening reactions, which are useful in creating complex organic molecules. This property is particularly beneficial in constructing molecules with intricate architectures for various chemical applications .
Chemical Space Exploration: The compound is pivotal in chemical space exploration, particularly in identifying new chemical entities with potential therapeutic applications. Its structural features allow for the creation of diverse chemical libraries, aiding in the discovery of compounds with novel biological activities .
Physicochemical Property Studies: Ethyl oxetane-3-carboxylate is studied for its impact on the physicochemical properties of molecules. The oxetane ring’s influence on properties like solubility, stability, and reactivity is of significant interest. Understanding these effects can lead to the optimization of existing compounds and the design of new ones with desired characteristics .
Safety and Hazards
Ethyl oxetane-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin, eyes, or clothing .
Zukünftige Richtungen
Oxetanes, including Ethyl oxetane-3-carboxylate, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have potential applications in the synthesis or late-stage modification of biologically active compounds . Future research will likely focus on expanding the scope of oxetanes and improving their synthesis methods .
Wirkmechanismus
Target of Action
Ethyl Oxetane-3-carboxylate is a type of oxetane, which are strained four-membered heterocycles containing an oxygen atom . Oxetanes are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability . .
Mode of Action
Oxetanes in general are known to be reactive intermediates for further synthesis . They can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Biochemical Pathways
Oxetanes are known to be involved in various synthetic methods, including the engineering of required substrates or the use of complex starting materials, such as epoxides .
Pharmacokinetics
Oxetanes are known for their metabolic stability , which could potentially influence their bioavailability.
Result of Action
The addition of oxetanes to formulations has been correlated with improvements in polymerization kinetics and polymer properties .
Eigenschaften
IUPAC Name |
ethyl oxetane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(7)5-3-8-4-5/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQOSCYJUNUVCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


